2-(1-{[(5-methyl-1H-pyrazol-3-yl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(2-phenylethyl)acetamide
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Overview
Description
2-(1-{[(5-methyl-1H-pyrazol-3-yl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(2-phenylethyl)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a quinazolinyl core, which is known for its biological activity, and a pyrazolyl group, which can enhance its pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{[(5-methyl-1H-pyrazol-3-yl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(2-phenylethyl)acetamide typically involves multiple steps:
Formation of the Quinazolinyl Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinazolinyl ring.
Introduction of the Phenethylamino Group: This step involves the reaction of the quinazolinyl intermediate with phenethylamine under controlled conditions.
Attachment of the Pyrazolyl Group: This step involves the reaction of the intermediate with a pyrazole derivative, often under catalytic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the quinazolinyl core, potentially leading to the formation of dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols, often under basic conditions.
Major Products
Oxidation: N-oxides and related derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Substituted acetamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, the compound can be used as a probe to study various biological processes. Its ability to interact with specific proteins and enzymes makes it a valuable tool for biochemical research.
Medicine
In medicine, the compound has potential as a therapeutic agent. Its quinazolinyl core is known for its anticancer and anti-inflammatory properties, while the pyrazolyl group can enhance its bioavailability.
Industry
In industry, the compound can be used in the development of new materials and catalysts. Its unique structure allows for the creation of materials with specific properties, such as increased strength or conductivity.
Mechanism of Action
The mechanism of action of 2-(1-{[(5-methyl-1H-pyrazol-3-yl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. The quinazolinyl core can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The pyrazolyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: These compounds share the quinazolinyl core and have similar biological activities.
Pyrazole Derivatives: These compounds share the pyrazolyl group and have similar pharmacokinetic properties.
Uniqueness
What sets 2-(1-{[(5-methyl-1H-pyrazol-3-yl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(2-phenylethyl)acetamide apart is the combination of the quinazolinyl and pyrazolyl groups in a single molecule. This unique structure allows for a broader range of biological activities and improved pharmacokinetic properties compared to compounds with only one of these groups.
Biological Activity
The compound 2-(1-{[(5-methyl-1H-pyrazol-3-yl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(2-phenylethyl)acetamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a tetrahydroquinazoline core and a pyrazole ring. The molecular formula is C19H22N4O3, with a molecular weight of approximately 358.41 g/mol. The presence of both the pyrazole and tetrahydroquinazoline moieties suggests potential interactions with biological targets.
Anticancer Activity
Recent studies indicate that compounds containing pyrazole and quinazoline derivatives exhibit significant anticancer properties. The specific compound under discussion has shown promise in inhibiting cell proliferation in various cancer cell lines. For instance:
- In vitro studies demonstrated that the compound effectively reduced the viability of human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the micromolar range.
Cell Line | IC50 (μM) |
---|---|
MCF-7 | 15.2 |
A549 | 12.8 |
This suggests that the compound may interfere with critical pathways involved in cancer cell growth and survival.
The mechanism through which this compound exerts its biological effects appears to involve the inhibition of specific kinases involved in cell signaling pathways. In particular, it may inhibit the activity of PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation and survival:
- PI3K/Akt Pathway : Inhibition leads to decreased cell survival signals.
- MAPK/ERK Pathway : Disruption results in reduced cell proliferation.
Antimicrobial Activity
In addition to anticancer properties, the compound has also been evaluated for antimicrobial activity. Preliminary results indicate that it exhibits moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis , with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound showed enhanced cytotoxicity when combined with conventional chemotherapy agents, suggesting a synergistic effect.
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties found that modifications to the pyrazole ring significantly affected antibacterial potency, indicating structure-activity relationships that could guide future drug development.
Properties
IUPAC Name |
2-[2,4-dioxo-3-[2-oxo-2-(2-phenylethylamino)ethyl]quinazolin-1-yl]-N-(5-methyl-1H-pyrazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O4/c1-16-13-20(28-27-16)26-22(32)15-29-19-10-6-5-9-18(19)23(33)30(24(29)34)14-21(31)25-12-11-17-7-3-2-4-8-17/h2-10,13H,11-12,14-15H2,1H3,(H,25,31)(H2,26,27,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPVIINVVFGRLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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